Cas no 23506-96-9 (2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))

2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI) structure
23506-96-9 structure
Nome del prodotto:2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI)
Numero CAS:23506-96-9
MF:C18H27NO6
MW:353.410085916519
CID:277075
PubChem ID:179398

2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI)
    • 12-Ethyl-14,19-dihydro-12ξ,13ξ-dihydroxy-19-methyl-17,18-dinorcrotalanan-11,15-dione
    • 2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-met
    • I-dihydroxy-19-methyl-17,18-dinorcrotalanan-11,15-dione
    • 12-Ethyl-14,19-dihydro-12
    • (1R, 4R, 5R, 6R, 16R)-6-ethyl-5, 6-dihydroxy-4-propan-2-yl-2, 8-dioxa-13-azatricyclo[8.5.1.013, 16]hexadec-10-ene-3, 7-dione
    • 17,18-Dinorcrotalanan-11,15-dione, 12-ethyl-14,19-dihydro-12,13-dihydroxy-19-methyl-, (12x,13x)-
    • AKOS040735256
    • Axillaridine
    • (1R,4R,5R,6R,16R)-6-ethyl-5,6-dihydroxy-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
    • 119565-25-2
    • 23506-96-9
    • I,13
    • Inchi: InChI=1S/C18H27NO6/c1-4-18(23)15(20)13(10(2)3)16(21)25-12-6-8-19-7-5-11(14(12)19)9-24-17(18)22/h5,10,12-15,20,23H,4,6-9H2,1-3H3
    • Chiave InChI: PHBXHCOARFTKGZ-UHFFFAOYSA-N
    • Sorrisi: CCC1(C(=O)OCC2C3N(CCC3OC(=O)C(C(C)C)C1O)CC=2)O

Proprietà calcolate

  • Massa esatta: 353.18391
  • Massa monoisotopica: 353.183838
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 2
  • Complessità: 588
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 96.3
  • XLogP3: 0.4

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.29
  • Punto di ebollizione: 559.1°Cat760mmHg
  • Punto di infiammabilità: 291.9°C
  • Indice di rifrazione: 1.57
  • PSA: 96.3
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd